molecular formula C9H8O4S B087134 2-[(Carboxymethyl)thio]benzoic acid CAS No. 135-13-7

2-[(Carboxymethyl)thio]benzoic acid

Cat. No. B087134
CAS RN: 135-13-7
M. Wt: 212.22 g/mol
InChI Key: GMBZSYUPMWCDGK-UHFFFAOYSA-N
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Description

“2-[(Carboxymethyl)thio]benzoic acid” is an organic compound that is used as a reagent in a variety of biochemical and physiological experiments . It is a carboxylic acid derivative of thiobenzoic acid .


Synthesis Analysis

The synthesis of “2-[(Carboxymethyl)thio]benzoic acid” and related compounds involves reactions that highlight their functional groups’ reactivity. One such reaction is the nickel-catalyzed decarbonylative thioetherification of carboxylic acids with thiols.


Molecular Structure Analysis

The molecular formula of “2-[(Carboxymethyl)thio]benzoic acid” is C9H8O4S . Its molecular weight is 212.22 g/mol . The InChI Key is GMBZSYUPMWCDGK-UHFFFAOYSA-N .


Chemical Reactions Analysis

The chemical properties of “2-[(Carboxymethyl)thio]benzoic acid” are explored through reactions that highlight their functional groups’ reactivity. For instance, nickel-catalyzed decarbonylative thioetherification of carboxylic acids with thiols is one reaction showcasing the chemical versatility of such compounds.


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-[(Carboxymethyl)thio]benzoic acid” include a molecular weight of 212.22 g/mol . It has a melting point range of 215°C to 220°C .

Scientific Research Applications

  • Antibacterial and Antifungal Preservatives : Benzoic acid derivatives, like "2-[(Carboxymethyl)thio]benzoic acid," are commonly used as antibacterial and antifungal preservatives in food, cosmetics, hygiene, and pharmaceutical products (del Olmo, Calzada, & Nuñez, 2017).

  • Inhibitors in Pharmacology : Thiolic derivatives of benzoic acid are shown to be potent inhibitors of enzymes like glutamate carboxypeptidase II, indicating their relevance in medical research, particularly in neuropathic pain treatment (Majer et al., 2006).

  • Antimicrobial Activity : Certain derivatives of "2-[(Carboxymethyl)thio]benzoic acid" exhibit specific antimicrobial activities against a range of pathogens, including multi-drug resistant strains, highlighting their potential in treating infections (Limban et al., 2008).

  • Biosynthesis of Natural Products : Benzoic acid derivatives serve as building blocks in the biosynthesis of natural products, such as pharmaceuticals and polyketides, found in various organisms (Garcia-Bernardo et al., 2004).

  • Pharmaceutical Solubility and Stability : In pharmaceutical research, benzoic acid derivatives are used to model the stability and solubility of drug substances, aiding in process design and development (Reschke et al., 2016).

  • Food Additive Detection : Research has been conducted to enhance the detection of benzoic acid additives in liquid foods using terahertz metamaterial devices, indicating its importance in food safety and quality control (Hu et al., 2021).

  • Luminescence in Materials Science : Derivatives of benzoic acid are investigated for their luminescence properties, particularly in the formation of Eu(III) complexes, showing potential applications in luminescent materials (Xi et al., 2015).

Safety And Hazards

“2-[(Carboxymethyl)thio]benzoic acid” may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to handle this compound with appropriate protective equipment and in a well-ventilated area .

properties

IUPAC Name

2-(carboxymethylsulfanyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O4S/c10-8(11)5-14-7-4-2-1-3-6(7)9(12)13/h1-4H,5H2,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMBZSYUPMWCDGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90159192
Record name Benzoic acid, (2-carboxymethylthio)-
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Molecular Weight

212.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(Carboxymethyl)thio]benzoic acid

CAS RN

135-13-7
Record name 2-[(Carboxymethyl)thio]benzoic acid
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Record name (o-Carboxyphenylthio)acetic acid
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Record name 135-13-7
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Record name 135-13-7
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Record name Benzoic acid, (2-carboxymethylthio)-
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Record name 2-[(carboxymethyl)thio]benzoic acid
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Record name (O-CARBOXYPHENYLTHIO)ACETIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
VJ Majo, PT Perumal - The Journal of Organic Chemistry, 1996 - ACS Publications
3-Chloro-1H-indole-2-carboxaldehydes are obtained in moderate yields by the one-pot reaction of various substituted 2-[(carboxymethyl)amino]benzoic acids (1a−d) using Vilsmeier …
Number of citations: 91 pubs.acs.org
P Soundarya, G Sekar - Organic & Biomolecular Chemistry, 2022 - pubs.rsc.org
An efficient method for synthesizing thioaurones has been developed using xanthate as an odorless sulfur surrogate. This reaction's key success lies in the use of iodine as a reagent, …
Number of citations: 3 pubs.rsc.org
S Wiedbrauk, H Dube - Tetrahedron Letters, 2015 - Elsevier
Hemithioindigo (HTI) is an emerging photoswitch with many advantageous properties compared to the commonly used photoswitches like azobenzenes, spiropyranes, or …
Number of citations: 199 www.sciencedirect.com
MG Cabiddu, S Cabiddu, E Cadoni, S De Montis… - Tetrahedron, 2004 - Elsevier
The metallation reaction of bromo(alkylthio)benzenes is described. The results show the complementarity of these reactions with the metal–hydrogen exchange reaction. In fact, …
Number of citations: 11 www.sciencedirect.com
I Fouad, Z Mechbal, KI Chane-Ching… - Journal of Materials …, 2004 - pubs.rsc.org
New conducting polymers, including poly[thieno[3,2-b][1]benzothiophene] (poly-TBT) and poly [6-methoxythieno[3,2-b][1]benzothiophene] (poly-MeOTBT) were electrosynthesized by …
Number of citations: 39 pubs.rsc.org
F Begnini, S Geschwindner, P Johansson… - Journal of medicinal …, 2022 - ACS Publications
Upregulation of the transcription factor Nrf2 by inhibition of the interaction with its negative regulator Keap1 constitutes an opportunity for the treatment of disease caused by oxidative …
Number of citations: 15 pubs.acs.org
AG Meyer, AC Bissember, CJT Hyland… - Progress in Heterocyclic …, 2020 - Elsevier
New synthetic methods to prepare seven-membered heterocyclic compounds containing one, two, or three of the heteroatoms N, O or S are covered. Aromatic systems containing at …
Number of citations: 5 www.sciencedirect.com

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